2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
This compound features a hybrid structure combining an imidazole core with a thioether-linked indolin-1-yl ethanone moiety. The imidazole ring is substituted at position 5 with a 4-bromophenyl group and at position 1 with a p-tolyl (4-methylphenyl) group. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where bromine and methyl substituents modulate binding affinity .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3OS/c1-18-6-12-22(13-7-18)30-24(20-8-10-21(27)11-9-20)16-28-26(30)32-17-25(31)29-15-14-19-4-2-3-5-23(19)29/h2-13,16H,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXBCIGXGPNRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that belongs to a class of imidazole derivatives. Its unique structure, which features an imidazole ring, a thioether linkage, and various aromatic substituents, positions it as a candidate for diverse biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 456.4 g/mol. The presence of bromophenyl and p-tolyl groups enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22BrN3OS |
| Molecular Weight | 456.4 g/mol |
| CAS Number | 1207006-22-1 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can modulate enzyme activity, while the thioether linkage may enhance binding affinity to specific targets.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown potential against various microbial strains.
- Antitumor Activity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Case Studies
- Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic potency of related compounds against human cancer cell lines. For example, analogs were tested on cervical cancer (SISO) and bladder cancer (RT-112) cell lines, revealing IC50 values ranging from 2.38 to 3.77 μM, indicating significant antitumor activity .
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, treatment with specific concentrations led to increased early and late apoptotic cell populations, demonstrating the compound's potential in cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Compound A | Imidazole ring | Antifungal |
| Compound B | Thioether linkage | Antimicrobial |
| Compound C | Aromatic substituents | Antitumor |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
5-(4-Bromophenyl)-1-(p-Tolyl)-1H-Imidazole-2-Thiol (CAS 89542-66-5) Structure: Shares the same imidazole core with 4-bromophenyl and p-tolyl substituents but lacks the indolin-1-yl ethanone moiety. Role: Acts as a precursor for the target compound. The thiol group enables facile functionalization via alkylation or arylation, a strategy observed in other imidazole derivatives (e.g., 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, where phenacyl bromide is used to introduce the ethanone group) .
2-((5-(5-Methyl-2-Phenyl-1H-Imidazol-4-yl)-1,3,4-Oxadiazol-2-yl)Thio)-1-Phenylethan-1-One Key Differences: Replaces the 4-bromophenyl group with a 5-methyl-2-phenylimidazole and substitutes the imidazole ring with an oxadiazole. This highlights how heterocyclic variations influence physicochemical properties .
Sertaconazole (FI-7045, CAS 99592-32-2) Structure: Contains a dichlorophenyl-imidazole core linked to a benzothienyl methyl ether. Activity: A clinically used antifungal agent, demonstrating the importance of halogenated aryl groups in targeting fungal cytochrome P450 enzymes.
Ethyl 2-(4-Bromophenyl)-1-[3-(1H-Imidazol-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate Monohydrate Structure: Benzimidazole core with a 4-bromophenyl group and an ethyl carboxylate side chain. Properties: The carboxylate improves water solubility, a feature absent in the target compound. This suggests that the indolin-1-yl ethanone group in the target compound may prioritize membrane permeability over solubility .
Physicochemical Properties
Q & A
Q. What are the critical steps in synthesizing 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, and how are reaction conditions optimized?
The synthesis involves multi-step reactions:
- Imidazole ring formation : Condensation of glyoxal derivatives with substituted amines (e.g., 4-bromophenyl hydrazine) under acidic conditions .
- Thioether linkage introduction : Nucleophilic substitution using mercaptoindoline derivatives, requiring inert atmospheres (N₂/Ar) and bases like K₂CO₃ to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on solvent polarity (DMF for polar intermediates, THF for non-polar steps), temperature (60–80°C for imidazole cyclization), and reaction time (6–12 hours) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups; indoline NH at δ 4.3–4.7 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 505.08 [M+H]⁺) and fragmentation patterns .
- FT-IR : Detects functional groups (C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
Q. What are the primary biological targets or assays for preliminary evaluation?
- Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to imidazole-thioether motifs .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in biological activity data?
- Substituent effects : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity. For example, fluorophenyl analogs show enhanced kinase inhibition but reduced solubility .
- Backbone variation : Substitute indoline with piperidine to improve metabolic stability, as seen in related compounds .
- Data validation : Use molecular docking (AutoDock Vina) to correlate structural changes with target binding (e.g., EGFR ATP-binding site) .
Q. What strategies address low yields in the final coupling step?
- Catalyst screening : Pd(PPh₃)₄ improves Suzuki-Miyaura coupling for aryl-bromide intermediates .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side-product formation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for indoline NH to prevent undesired nucleophilic attacks .
Q. How to resolve discrepancies in crystallographic data vs. computational models?
- SHELX refinement : Apply twin refinement and anisotropic displacement parameters to address disorder in the p-tolyl group .
- DFT optimization : Compare experimental (XRD) and calculated (B3LYP/6-31G*) bond lengths to identify steric clashes (e.g., imidazole-indoline torsion angles) .
Q. What mechanistic insights explain its dual COX-1/COX-2 inhibition?
- Docking studies : The bromophenyl group occupies COX-2’s hydrophobic pocket, while the indoline moiety hydrogen-bonds with Tyr355 .
- Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Km unchanged, Vmax decreases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
